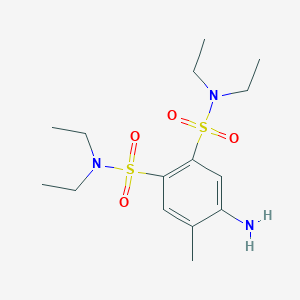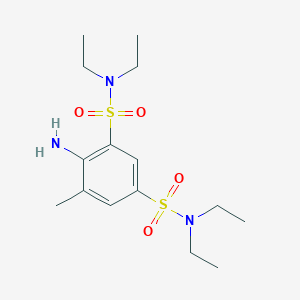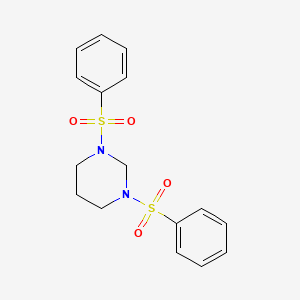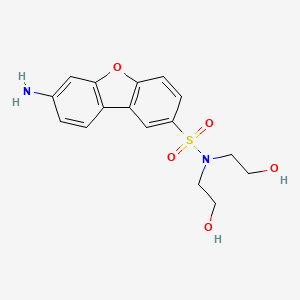
2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-diethyl-2-methoxyimidazolidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-diethyl-2-methoxyimidazolidine-4,5-dione is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-diethyl-2-methoxyimidazolidine-4,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-diethyl-2-methoxyimidazolidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups in the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-diethyl-2-methoxyimidazolidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-diethyl-2-methoxyimidazolidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-1H-imidazole: Shares the dichloro-substituted imidazole core but lacks the methoxyimidazolidine moiety.
1,3-diethyl-2-methoxyimidazolidine-4,5-dione: Contains the methoxyimidazolidine moiety but lacks the dichloro-substituted imidazole core.
Uniqueness
2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-diethyl-2-methoxyimidazolidine-4,5-dione is unique due to the combination of both dichloro-substituted imidazole and methoxyimidazolidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-diethyl-2-methoxyimidazolidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N4O3/c1-4-16-8(18)9(19)17(5-2)11(16,20-3)10-14-6(12)7(13)15-10/h4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUGPAMIICIPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=O)N(C1(C2=NC(=C(N2)Cl)Cl)OC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,3-dimethyl-4-[4-(trifluoromethylsulfonyl)phenoxy]benzamide](/img/structure/B8042049.png)
![2-[N-(2-cyanoethyl)anilino]ethyl N-(1,1-dioxothiolan-3-yl)carbamate](/img/structure/B8042052.png)




![2-[2-[4-[2-(Carboxymethylsulfanyl)propan-2-yl]phenyl]propan-2-ylsulfanyl]acetic acid](/img/structure/B8042094.png)
![1-[3-(3-Butoxypropyl)-2-sulfanylidenebenzimidazol-1-yl]ethanone](/img/structure/B8042106.png)


![2-hydroxyethyl (E)-3-[4-[(E)-3-(2-hydroxyethoxy)-3-oxoprop-1-enyl]phenyl]prop-2-enoate](/img/structure/B8042141.png)


